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Compound of Interest

Compound Name:
5,6-Dibromo-1,2-

dihydroacenaphthylene

Cat. No.: B108543 Get Quote

An In-Depth Technical Guide to the Physical Properties of 5,6-Dibromo-1,2-
dihydroacenaphthylene

Introduction: Understanding the Core Structure
5,6-Dibromo-1,2-dihydroacenaphthylene is an organobromine compound built upon a rigid,

polycyclic aromatic hydrocarbon framework.[1] Identified by its CAS Number 19190-91-1, this

molecule features an acenaphthene core, which is a naphthalene system bridged at the 1 and

8 positions by an ethylene group, with bromine atoms substituted at the 5 and 6 positions.[1]

This specific substitution pattern and the saturated ethylene bridge grant it distinct physical and

chemical properties. These characteristics make it a valuable intermediate in organic synthesis,

particularly for creating complex macrocyclic systems and for undergoing further

functionalization via cross-coupling reactions.[1]

This guide provides a comprehensive overview of the key physical properties of 5,6-Dibromo-
1,2-dihydroacenaphthylene, details the experimental methodologies for their determination,

and offers insights into the interpretation of its analytical data for researchers in materials

science and drug development.

Core Physicochemical Properties
The fundamental physical constants of a compound are critical for its handling, purification, and

application. The properties for 5,6-Dibromo-1,2-dihydroacenaphthylene are summarized
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below. The high boiling point and low vapor pressure are indicative of significant intermolecular

forces, influenced by the molecular weight and the polarizability of the two bromine atoms.[1]

Property Value Source(s)

CAS Number 19190-91-1 [1]

Molecular Formula C₁₂H₈Br₂ [1]

Molecular Weight 312.00 g/mol [1][2]

Appearance Orange Solid

Melting Point 169-171 °C

Boiling Point 383 °C (at 760 mmHg) [3]

Density 1.865 g/cm³ [1][3]

Flash Point 216.8 °C [3]

LogP 4.46340 [3]

Solubility Profile: A Guide for Formulation and
Reaction Chemistry
The solubility of a compound is a critical parameter that dictates its utility in various

applications, from reaction setup to formulation. 5,6-Dibromo-1,2-dihydroacenaphthylene is

a non-polar molecule, and its solubility reflects this characteristic.

Qualitative Solubility Data:

Soluble in: Dichloromethane, Hexanes

Insoluble in: Water (predicted based on high LogP value)

Scientist's Insight: The solubility in non-polar organic solvents like hexanes and chlorinated

solvents such as dichloromethane is expected given the hydrocarbon backbone. This profile is

crucial for selecting appropriate solvent systems for purification (e.g., recrystallization) and for

reactions like Suzuki-Miyaura couplings, which are often performed in organic solvents.[1] The
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choice of hexane for recrystallization prior to melting point determination suggests that the

compound is moderately soluble in hot hexane and poorly soluble at room temperature,

allowing for efficient purification.

Spectroscopic and Analytical Characterization
While comprehensive, experimentally-derived spectra for 5,6-Dibromo-1,2-
dihydroacenaphthylene are not widely available in public databases, its structure allows for

the confident prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two

distinct regions.

Aromatic Region (~7.0-8.0 ppm): The four aromatic protons on the naphthalene ring

system would appear in this region. Due to the molecule's symmetry, two distinct signals,

each integrating to 2H, are expected. These would likely appear as doublets due to

coupling with their respective ortho neighbors.

Aliphatic Region (~3.0-3.5 ppm): The four protons of the dihydro- bridge (ethylene bridge)

are chemically equivalent due to symmetry. They are expected to produce a single, sharp

singlet integrating to 4H.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display signals

corresponding to the distinct carbon environments.

Aromatic Carbons (~120-145 ppm): Six signals are predicted for the aromatic carbons.

Two of these would correspond to the bromine-bearing carbons (C5 and C6), shifted

downfield. The remaining signals would represent the other aromatic carbons.

Aliphatic Carbons (~25-35 ppm): A single upfield signal is expected for the two equivalent

carbons of the ethylene bridge.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Molecular Ion Peak (M⁺): The key feature in the mass spectrum would be the molecular ion

cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and

⁸¹Br in an approximate 1:1 ratio), a characteristic triplet of peaks will be observed:

M⁺: at m/z ~310 (containing two ⁷⁹Br isotopes)

[M+2]⁺: at m/z ~312 (containing one ⁷⁹Br and one ⁸¹Br), which would be the base peak in

the cluster.

[M+4]⁺: at m/z ~314 (containing two ⁸¹Br isotopes) The relative intensity of these peaks is

expected to be approximately 1:2:1, a hallmark signature for a dibrominated compound.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR spectrum for this compound would show:

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: Bands in the fingerprint region, typically between 500-650 cm⁻¹, which can be

difficult to assign definitively.

Experimental Methodologies: Ensuring Data
Integrity
The trustworthiness of physical property data hinges on robust and well-executed experimental

protocols. The following sections detail standard operating procedures for characterizing a solid

organic compound like 5,6-Dibromo-1,2-dihydroacenaphthylene.

Protocol 1: Melting Point Determination
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Causality: The melting point is a definitive property of a pure crystalline solid. A sharp melting

range (typically <1°C) indicates high purity, whereas a broad and depressed melting range

suggests the presence of impurities. This protocol uses a digital melting point apparatus for

precise temperature control and observation.

Step-by-Step Methodology:

Sample Preparation: Ensure the 5,6-Dibromo-1,2-dihydroacenaphthylene sample is

completely dry and finely powdered.

Capillary Loading: Dip the open end of a glass capillary tube into the powdered sample.

Gently tap the closed end on a hard surface to pack the solid into a column of 1-2 mm

height.

Apparatus Setup: Place the loaded capillary into the sample holder of the melting point

apparatus.

Rapid Determination (Optional but Recommended): Set a fast heating rate (~10 °C/min) to

quickly find an approximate melting temperature.

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C

below the approximate melting point found in the previous step.

Slow Heating: Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁

- T₂.
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Caption: Workflow for accurate melting point determination.
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Protocol 2: Qualitative Solubility Assessment
Causality: This protocol establishes a compound's solubility profile by systematically testing its

behavior in a range of solvents with varying polarities. This is essential for selecting solvents for

reactions, purification, and analysis. The fixed solute-to-solvent ratio provides a standardized

basis for comparison.

Step-by-Step Methodology:

Solvent Selection: Prepare test tubes with a panel of solvents (e.g., Water, Hexane,

Dichloromethane, Ethanol, Acetone).

Sample Addition: To each test tube, add a pre-weighed amount of 5,6-Dibromo-1,2-
dihydroacenaphthylene (e.g., 10 mg).

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the

corresponding test tube.

Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds to ensure

maximum interaction between the solute and solvent.

Observation: Visually inspect the solution against a contrasting background. Note if the solid

has completely dissolved, partially dissolved, or remained insoluble.

Repeat: Repeat steps 3-5 for each solvent in the panel.

Classification: Classify the compound's solubility in each solvent as 'Soluble', 'Partially

Soluble', or 'Insoluble'.
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Caption: Standardized workflow for qualitative solubility testing.

Safety, Handling, and Storage
Proper handling is paramount when working with any chemical substance.

Hazard Statements: 5,6-Dibromo-1,2-dihydroacenaphthylene is associated with the

following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation),

H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, room-

temperature environment to prevent degradation.
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Conclusion
5,6-Dibromo-1,2-dihydroacenaphthylene is a well-defined solid organic compound with

physical properties that make it a useful building block in synthetic chemistry. Its high melting

point and defined solubility profile are key parameters for its purification and use in reactions.

While detailed experimental spectral data is not broadly published, its structural features allow

for reliable prediction of its NMR, MS, and IR spectral characteristics, which are essential for its

identification and quality control. The protocols outlined in this guide provide a robust

framework for verifying these properties, ensuring data integrity for research and development

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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